(R)-1-(5-Methylthiophen-2-yl)ethan-1-ol
Description
(R)-1-(5-Methylthiophen-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a methyl-substituted thiophene ring at the 2-position and an (R)-configured hydroxyl-bearing carbon. The thiophene moiety, a sulfur-containing heterocycle, imparts unique electronic and steric properties, while the methyl group enhances lipophilicity and influences reactivity. Its stereochemical purity and physicochemical stability are critical for applications requiring enantioselectivity, such as drug development .
Properties
IUPAC Name |
(1R)-1-(5-methylthiophen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXKZGQLEUXLFN-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)[C@@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
(R)-1-(5-Methylthiophen-2-yl)ethan-1-ol is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a potential intermediate in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (R)-1-(5-Methylthiophen-2-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Thiophene-Based Derivatives
1-(5-Iodo-thiophen-2-yl)ethan-1-ol ():
- Substituent Effect : The iodine atom at the 5-position introduces steric bulk and electron-withdrawing effects, reducing reactivity in nucleophilic substitutions compared to the methyl group in the target compound.
- Synthesis : Synthesized via AlCl₃-catalyzed reactions with moderate yield (59%), suggesting that methyl-substituted derivatives (smaller, electron-donating groups) may achieve higher yields due to reduced steric hindrance .
Pyridine and Benzoxazole Derivatives
1-(Pyridin-2-yl)ethan-1-ol ():
- Electronic Properties : The pyridine ring’s nitrogen atom increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to thiophene-based analogs.
- Catalytic Hydrogenation : Synthesized via Ni-catalyzed hydrogenation with phenylsilane (6 mol% catalyst loading, 24 h reaction time), achieving full conversion .
Aromatic Ethanol Derivatives
Fluorophenyl and Chlorophenyl Analogs ():
- (R)-1-(3-Fluorophenyl)ethan-1-ol and (R)-1-(4-Fluorophenyl)ethan-1-ol :
- Stereochemical Purity : 88–90% enantiomeric excess (ee) via biocatalytic reduction, slightly lower than the >95% ee achievable for thiophene derivatives using optimized ADHs (Alcohol Dehydrogenases) .
- Physicochemical Properties : Higher boiling points and water solubility compared to thiophene analogs due to polar C–F bonds.
Hydroxyphenyl Derivatives ():
- 1-(3-Hydroxyphenyl)ethan-1-ol :
Physicochemical and Spectroscopic Properties
NMR Data Comparison ():
| Compound | δ (OH) ppm | δ (CH₃) ppm | δ (Aromatic H) ppm |
|---|---|---|---|
| (R)-1-(5-Methylthiophen-2-yl)ethanol* | 1.5–1.7 | 2.4 (s, CH₃) | 6.8–7.1 (thiophene) |
| 1-(Thiophen-3-yl)ethanol | 1.46 | N/A | 7.27 |
| (R)-1-(3-Fluorophenyl)ethanol | 1.49 | 4.86 | 7.28–7.35 |
*Predicted shifts based on substituent effects.
Solubility and Stability :
- Thiophene derivatives generally exhibit higher lipid solubility than pyridine or hydroxyphenyl analogs, favoring membrane permeability in drug design.
- Methyl groups enhance steric protection of the hydroxyl group, reducing oxidative degradation compared to unprotected hydroxyphenyl derivatives .
Biological Activity
(R)-1-(5-Methylthiophen-2-yl)ethan-1-ol, a compound featuring a thiophene ring, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure
The compound can be represented as follows:
This structure highlights the presence of a thiophene ring, which is known for contributing to various biological activities.
Antimicrobial Activity
Thiophene derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds with thiophene rings exhibit significant activity against various pathogens. For instance, studies have demonstrated that certain thiophene derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antimicrobial | ESKAPE pathogens | |
| 2-Octylthiophene | Antibacterial | Various bacteria | |
| 2-Butylthiophene | Antifungal | Fungal strains |
Anticancer Activity
The anticancer potential of this compound is supported by its structural analogs that have been tested against various cancer cell lines. Studies have shown that thiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms.
Recent research has evaluated the cytotoxic effects of thiophene compounds on different cancer cell lines, including:
| Cell Line | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| K562 (Leukemia) | Thiophene derivative | 15.4 | |
| MCF-7 (Breast) | Platinum-thiophene complex | 10.0 | |
| SW620 (Colon) | New thiophene derivative | 12.5 |
The ability of these compounds to interact with DNA and induce apoptosis suggests that this compound may share similar properties.
Anti-inflammatory Activity
Thiophene-containing compounds have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research has indicated that certain thiophene derivatives can significantly reduce inflammation in animal models.
Case Studies
Several case studies highlight the potential of thiophene derivatives in therapeutic applications:
- Case Study: Anticancer Properties
- Case Study: Antimicrobial Efficacy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
